Ciprofloxacin, a fluoroquinolone antibiotic, is primarily used to treat bacterial infections. Impurity D is formed during the synthesis process and is classified as a related compound. Its identification and quantification are essential for quality control in pharmaceutical manufacturing to ensure compliance with regulatory standards.
The synthesis of ciprofloxacin typically involves several steps, including the reaction of 7-chloro-1-cyclopropyl-4-oxo-6-piperazin-1-yl-1,4-dihydroquinoline-3-carboxylic acid with various reagents. Impurity D is generated through side reactions during these steps.
Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are employed to monitor the levels of this impurity throughout the synthesis process to ensure that they remain within acceptable limits .
Ciprofloxacin Impurity D Hydrochloride has a molecular formula of and a molecular weight of 347.80 g/mol. Its structure features a chloro group, a cyclopropyl moiety, and a piperazine ring, which are characteristic of fluoroquinolone antibiotics.
This structural information aids in understanding its chemical behavior and interactions with biological systems .
Ciprofloxacin Impurity D can participate in various chemical reactions typical for quinolone derivatives:
These reactions are significant for understanding how impurity levels can change during storage or formulation processes .
Understanding these interactions is crucial for assessing the safety profile of ciprofloxacin formulations containing Impurity D .
The physical properties of Ciprofloxacin Impurity D Hydrochloride include:
Chemical properties include:
Relevant data from studies indicate that maintaining specific pH levels during formulation can minimize degradation .
Ciprofloxacin Impurity D Hydrochloride primarily serves as a reference standard in analytical chemistry for quality control purposes in pharmaceutical manufacturing. Its analysis ensures compliance with regulatory standards set by organizations such as the United States Pharmacopeia.
Additionally, understanding its properties helps in:
Ciprofloxacin Impurity D HCl (7-Chloro-1-cyclopropyl-4-oxo-6-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid hydrochloride) is a pharmacopeial-specified impurity in ciprofloxacin hydrochloride, a broad-spectrum fluoroquinolone antibiotic. This structurally related compound (Chemical Abstract Service registry number 526204-10-4) has the molecular formula C₁₇H₁₉Cl₂N₃O₃ and molecular weight of 384.26 g/mol [3] [7]. As a critical quality attribute, Impurity D HCl provides essential insights into the synthetic pathway integrity and stability profile of ciprofloxacin-based pharmaceuticals. Its systematic identification and quantification represent a regulatory imperative under current good manufacturing practices (cGMP) to ensure final product safety and efficacy [9].
Impurity profiling constitutes a foundational element of pharmaceutical quality control systems, serving as a critical safeguard against potential toxicological risks and compromised therapeutic efficacy. The International Council for Harmonisation (ICH) Q3A(R2) guideline categorizes impurities based on origin, with Impurity D HCl classified as a process-related specified impurity arising during ciprofloxacin synthesis [6]. This hydrochloride salt form emerges primarily through:
Pharmacopeial monitoring requirements for ciprofloxacin impurities demonstrate the critical importance of rigorous impurity control:
Table 1: Pharmacopeial Specifications for Ciprofloxacin Impurities [1] [3] [9]
Impurity Designation | Chemical Name | USP | Eur. Ph. | Testing Method |
---|---|---|---|---|
Impurity A | Fluoroquinolonic acid | Controlled | Controlled | TLC/HPLC |
Impurity D HCl | 7-Chloro-1-cyclopropyl-4-oxo-6-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid HCl | ≤0.2% | ≤0.2% | HPLC |
Impurity E | Decarboxylated ciprofloxacin | ≤0.3% | ≤0.3% | HPLC |
Unspecified | Unknown structure | ≤0.1% | ≤0.1% | HPLC |
Analytical data from seven ciprofloxacin hydrochloride raw material samples (C1-C7) marketed in Algeria revealed that while most samples complied with pharmacopeial limits for Impurity D HCl, sample C5 exhibited excessive impurity levels (total impurities at 0.625%, exceeding 0.5% limit), primarily due to elevated photodegradation products [1]. This finding underscores the critical relationship between impurity profiles and manufacturing process control, where deviations can directly impact product quality. The European Pharmacopoeia's recommended analytical procedure employs reversed-phase HPLC with UV detection at 278 nm, using a C18 column (250 × 4.6 mm, 5µm) and mobile phase consisting of acetonitrile and phosphoric acid solution (13:87 v/v) [1].
The molecular structure of Impurity D HCl features a chlorine atom at the C7 position of the quinolone nucleus instead of the fluorine atom present in ciprofloxacin. This structural alteration originates from chloro-substituted precursors during the manufacturing process, particularly during the nucleophilic substitution step where piperazine reacts with the fluoro-/chloro-quinolone intermediate [7] [9]. The structural difference significantly impacts the molecule's antibacterial activity, as the C7 position is crucial for DNA gyrase binding and inhibition.
Table 2: Structural Characteristics and Degradation Pathways of Impurity D HCl [1] [7] [8]
Characteristic | Specification | Significance |
---|---|---|
Core Structure | 1,4-dihydroquinoline-3-carboxylic acid | Retains quinolone backbone |
C7 Substituent | Chlorine atom | Reduces antibacterial potency vs. fluoro analog |
Origin | Synthetic intermediate contamination | Indicates incomplete purification |
Degradation Pathway | Photodegradation/acid hydrolysis | Forms multiple secondary impurities |
Stability | Sensitive to UV radiation | Requires light-protected storage |
Impurity D HCl serves as both a process indicator and degradation precursor in ciprofloxacin formulations. Under accelerated stability conditions (40°C/75% RH), studies demonstrate its potential to undergo photochemical degradation when exposed to UV light, forming multiple secondary degradation products including quinolone ring-opened compounds [5] [8]. The presence of Impurity D HCl above threshold levels (≥0.2%) in finished dosage forms may signal:
Analytical characterization of Impurity D HCl employs multiple orthogonal techniques. ¹H NMR spectroscopy (400 MHz, DMSO-d₆) reveals diagnostic signals including δ 1.12-1.15 (m, cyclopropyl CH₂), δ 3.25-3.28 (m, piperazine CH₂), δ 3.52-3.55 (m, piperazine CH₂), δ 8.60 (s, C2-H), and δ 15.20 (s, COOH) [4] [7]. High-resolution mass spectrometry confirms the [M+H]+ ion at m/z 348.0874 (calculated for C₁₇H₁₉ClN₃O₃: 348.1112) [9].
International regulatory frameworks establish strict thresholds for specified impurities in ciprofloxacin formulations. The ICH Q3A(R2) guideline classifies ciprofloxacin as a high-potency antibiotic with maximum permitted levels for identified impurities based on daily dose considerations [6]. For Impurity D HCl, regulatory specifications across major pharmacopeias demonstrate remarkable consistency:
Table 3: Global Regulatory Limits for Ciprofloxacin Impurity D HCl [1] [6] [9]
Regulatory Body | Guideline | Identification Threshold | Qualification Threshold | Reporting Threshold |
---|---|---|---|---|
ICH | Q3A(R2) | 0.10% | 0.15% | 0.05% |
European Pharmacopoeia | 10.0 (CIPRO 0863) | 0.10% | 0.20% | 0.05% |
United States Pharmacopeia | USP 44-NF 39 | 0.10% | 0.20% | 0.05% |
Algerian Regulatory Requirement | - | - | 0.20% | - |
The European Pharmacopoeia specifically designates Impurity D HCl as a "specified impurity" requiring individual quantification and strict adherence to the 0.2% acceptance criterion [1]. Regulatory compliance necessitates validated stability-indicating methods capable of resolving Impurity D HCl from structurally similar compounds. Current compendial methods include:
Recent regulatory trends emphasize method transferability between techniques. A comparative study demonstrated that UPLC methods reduce analysis time by 60% while maintaining resolution between ciprofloxacin and Impurity D HCl (resolution factor >3.0) compared to conventional HPLC [8]. Additionally, 19F NMR spectroscopy has emerged as a complementary technique that simultaneously quantifies ciprofloxacin (δ -118.2 to -121.5 ppm) and detects fluorinated degradation products without chromatographic separation [4]. Regulatory submissions must include forced degradation studies showing method specificity for Impurity D HCl under:
Manufacturers must implement control strategies including starting material specifications, in-process controls during piperazine incorporation, and final product testing to ensure Impurity D HCl remains below qualification thresholds throughout the product lifecycle [6] [9].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4